molecular formula C24H18N2O4 B4057310 8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No. B4057310
M. Wt: 398.4 g/mol
InChI Key: QNDIURPVSISNAK-UHFFFAOYSA-N
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Description

The compound “8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate” is a chemical compound with the empirical formula C25H19N3O3 . It is also known as IWR-1 .


Molecular Structure Analysis

The molecule of the compound is generated by a crystallographic inversion centre at the midpoint of the central C—C bond. A kink in the molecule is defined by a torsion angle of 169.86 (15) about this central bond of the alkyl bridge. The pyrrolidine ring is essentially planar [max. deviation = 0.014 (1) A ̊ ]. The cyclohexane ring has a boat conformation, while both cyclopentane rings adopt an envelope conformation .


Physical And Chemical Properties Analysis

The compound is white to beige in color and has a molecular weight of 409.44 . It is soluble in DMSO at 5 mg/mL .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthetic Pathways and Derivatives : Research has led to the synthesis of various quinolinyl benzoate derivatives through methods such as the Bischler–Napieralski cyclization, showcasing the versatility and potential for creating structurally diverse compounds with potentially useful properties (Sobarzo-Sánchez et al., 2010).

  • Chemosensors : A porphyrin-quinoline dyad has been synthesized and developed as a ratiometric fluorescent chemosensor for recognition of Hg(2+) ions in aqueous ethanol with high selectivity. This application highlights the potential of quinoline derivatives in environmental monitoring and chemical sensing (Han et al., 2009).

  • Liquid Mediated Synthesis : The use of dicationic liquid has been reported for the synthesis of tetrazoloquinolinyl methoxy phenyl 4-thiazolidinones, demonstrating an innovative approach to synthesizing quinoline derivatives with potential antibacterial and antitubercular activities (Deshmukh et al., 2019).

Potential Applications

  • Antibacterial and Antitubercular Activities : Certain derivatives have shown notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (BCG), suggesting their potential as leads for developing new antitubercular agents. This area of research is particularly promising for addressing drug-resistant strains of tuberculosis (Deshmukh et al., 2019).

  • Chemical Sensing : The specific interaction of quinoline derivatives with Hg(2+) ions, leading to a change in fluorescence, underscores the utility of these compounds as chemosensors. This capability could be applied in the detection of heavy metals in environmental samples, contributing to pollution monitoring and control (Han et al., 2009).

Mechanism of Action

IWR-1 has been used as an antagonist for Wingless/Integrated (WNT) signaling pathway in human embryonic stem cells (hESCs), mice lewis lung carcinoma (LLC) and Sepia embryos . IWR-1 is a tankyrase inhibitor and is cytotoxic for cancer stem-like cells. It inhibits the in vivo progression of osteosarcoma . IWR-1 interacts with RNA polymerase II and is crucial for the formation of preinitiation complex .

properties

IUPAC Name

quinolin-8-yl 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c27-22-18-7-1-2-8-19(18)23(28)26(22)17-12-10-16(11-13-17)24(29)30-20-9-3-5-15-6-4-14-25-21(15)20/h1-6,9-14,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDIURPVSISNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 6
8-quinolinyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

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